Methyl 6-iodobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-iodobenzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. It is characterized by the presence of an iodine atom at the 6th position of the benzofuran ring and a carboxylate ester group at the 2nd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodobenzofuran-2-carboxylate typically involves the iodination of benzofuran derivatives. One common method is the reaction of 6-iodobenzofuran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the iodine atom can lead to the formation of benzofuran derivatives with different substituents.
Substitution: The iodine atom can be substituted with various nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Formation of 6-iodobenzofuran-2-carboxylic acid.
Reduction: Formation of 6-hydroxybenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-iodobenzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-iodobenzofuran-2-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The benzofuran ring system can interact with aromatic residues in biological targets, enhancing its activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- Methyl 6-bromobenzofuran-2-carboxylate
- Methyl 6-chlorobenzofuran-2-carboxylate
- Methyl 6-fluorobenzofuran-2-carboxylate
Comparison: Methyl 6-iodobenzofuran-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 6-iodo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTDRIIDTXTGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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